4-(2,6-Difluorophenoxy)aniline
Overview
Description
“4-(2,6-Difluorophenoxy)aniline” is an organic compound with the molecular formula C12H9F2NO . It has a molecular weight of 221.21 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to an amine (NH2) and a 2,6-difluorophenoxy group . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . It has a molecular weight of 221.21 .Mechanism of Action
Mode of Action
. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
84–280, suggesting that it would show good oral absorption and the ability to cross lipid barriers . The compound’s solubility is low to moderate in PBS (physiological pH), but significantly improved in an acidic environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,6-Difluorophenoxy)aniline . For instance, the compound’s stability and reactivity can be affected by the presence of other functional groups and the nature of the reaction conditions . .
Safety and Hazards
“4-(2,6-Difluorophenoxy)aniline” is associated with several hazard statements including H302 (Harmful if swallowed), H316 (Causes mild skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Properties
IUPAC Name |
4-(2,6-difluorophenoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWLDDHBHQYMTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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